REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][N:3]=1.C(O[CH:12]=[C:13]([C:19]#[N:20])[C:14]([O:16][CH2:17][CH3:18])=[O:15])C>C1(C)C=CC=CC=1>[C:19]([C:13](=[CH:12][NH:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][N:3]=1)[C:14]([O:16][CH2:17][CH3:18])=[O:15])#[N:20]
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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NC1=NC=CC=C1C
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Name
|
|
Quantity
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7.82 g
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Type
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reactant
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Smiles
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C(C)OC=C(C(=O)OCC)C#N
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Name
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Quantity
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4 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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maintained at 100°
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Type
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TEMPERATURE
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Details
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The solution was cooled
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Type
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FILTRATION
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Details
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the title compound (9.1 g., 85%) collected by filtration
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Type
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CUSTOM
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Details
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The product, m.p. 139°-143°, was recrystallized from 2-propanol
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Type
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CUSTOM
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Details
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to give an analytical sample, m.p. 144°-146°
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Name
|
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Type
|
|
Smiles
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C(#N)C(C(=O)OCC)=CNC1=NC=CC=C1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |